6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
Overview
Description
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol . This compound is characterized by the presence of a bromine atom, a furan ring, and a pyridine ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde typically involves the bromination of furo[3,2-b]pyridine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid.
Reduction: 6-Bromofuro[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The bromine atom and heterocyclic rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
- 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
- Furo[3,2-b]pyridine-6-carbaldehyde
Comparison: 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and pharmacological properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-8-7(10-3-5)2-6(4-11)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNDTWNODMNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674078 | |
Record name | 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-28-7 | |
Record name | 6-Bromofuro[3,2-b]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromofuro[3,2-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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